molecular formula C12H20N4O3 B2655343 3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide CAS No. 1014049-77-4

3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2655343
CAS No.: 1014049-77-4
M. Wt: 268.317
InChI Key: ZBVHIYFQMGBOBS-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H20N4O3 and its molecular weight is 268.317. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to 3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide have been synthesized and characterized, providing foundational knowledge for further applications in various fields. For instance, the synthesis, characterization, and investigation of the cytotoxic activity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been conducted. These compounds are synthesized through specific reactions and evaluated for their potential cytotoxic effects against certain cell lines, indicating their potential use in medical research and pharmaceutical development (Hassan, Hafez, & Osman, 2014).

Potential Therapeutic Uses

Research into compounds related to this compound explores their potential therapeutic applications. For example, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from specific precursors have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds have shown promising results as cyclooxygenase inhibitors, with significant analgesic and anti-inflammatory activities, suggesting their potential use in the treatment of related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Binding Affinity and Medical Imaging

The binding affinity of methoxy and fluorine-substituted analogs of certain compounds for receptors, such as the CB1 cannabinoid receptor, has been assessed. This research is crucial for the development of tracers for medical imaging, particularly in positron emission tomography (PET) studies. The synthesized analogs exhibit affinities comparable to reference antagonists, suggesting their suitability for further investigation in biological imaging studies (Tobiishi, Sasada, Nojiri, Yamamoto, Mukai, Ishiwata, & Maeda, 2007).

Neurological Disease Research

The synthesis of specific compounds as potential PET agents for imaging enzymes related to Parkinson's disease has been explored. This research underscores the significance of such compounds in neurology, providing tools for better understanding and potentially treating neurological conditions (Wang, Gao, Xu, & Zheng, 2017).

Properties

IUPAC Name

3-methoxy-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-15-9-10(12(14-15)18-2)11(17)13-3-4-16-5-7-19-8-6-16/h9H,3-8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVHIYFQMGBOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.